molecular formula C8H11N3 B13140555 1-(Pyrimidin-4-yl)cyclobutan-1-amine

1-(Pyrimidin-4-yl)cyclobutan-1-amine

Cat. No.: B13140555
M. Wt: 149.19 g/mol
InChI Key: ZNDBDFJMIXEJEO-UHFFFAOYSA-N
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Description

1-(Pyrimidin-4-yl)cyclobutan-1-amine is a chemical compound with the molecular formula C8H11N3. It is characterized by a cyclobutane ring attached to a pyrimidine moiety through an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrimidin-4-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrimidine derivatives with cyclobutanone in the presence of ammonia or amine catalysts. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrimidin-4-yl)cyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyrimidin-4-yl)cyclobutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Pyrimidin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The compound may modulate signaling pathways, leading to various biological effects. For example, it may inhibit protein kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison: 1-(Pyrimidin-4-yl)cyclobutan-1-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-pyrimidin-4-ylcyclobutan-1-amine

InChI

InChI=1S/C8H11N3/c9-8(3-1-4-8)7-2-5-10-6-11-7/h2,5-6H,1,3-4,9H2

InChI Key

ZNDBDFJMIXEJEO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=NC=C2)N

Origin of Product

United States

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